molecular formula C13H18N2 B3039639 (1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanamine CAS No. 124257-63-2

(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanamine

Cat. No. B3039639
CAS RN: 124257-63-2
M. Wt: 202.3 g/mol
InChI Key: ANFFEGIUXFJRJN-UHFFFAOYSA-N
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Description

“(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanamine” is a chemical compound with the molecular formula C13H18N2 and a molecular weight of 202.30 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: C1=CC=C(C=C1)CN2CCC=C(CN)C2 . This notation provides a way to describe the structure of a chemical compound in a linear format.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully documented. It has a molecular weight of 202.30 . More research may be needed to determine its other properties such as melting point, boiling point, solubility, etc.

Scientific Research Applications

  • Catalytic Applications : Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine have been utilized in the synthesis of NCN′ pincer palladacycles. These compounds exhibit good activity and selectivity in catalytic applications, particularly where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

  • Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine have shown promise as potential anticonvulsant agents. These compounds have been observed to protect against seizures in various models employed (Pandey & Srivastava, 2011).

  • Peptide Research : A tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold was designed to stabilize parallel turn conformations in short peptide sequences (Bucci et al., 2018).

  • Photocytotoxicity and Cellular Imaging : Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives demonstrated photocytotoxicity in red light and were used for cellular imaging (Basu et al., 2014).

  • Antimicrobial Activity : Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine have been synthesized and found to exhibit variable degrees of antibacterial and antifungal activities (Visagaperumal et al., 2010).

  • Antidepressant Drug Candidates : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were identified as promising serotonin 5-HT1A receptor-biased agonists with robust antidepressant-like activity (Sniecikowska et al., 2019).

  • Methane Monooxygenase Models : Diiron(III) complexes with bis(pyridin-2-ylmethyl)amine ligands have been studied as functional models for methane monooxygenases, demonstrating their ability to selectively hydroxylate alkanes (Sankaralingam & Palaniandavar, 2014).

Safety and Hazards

The safety data sheet for “(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanamine” suggests that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. In case of accidental release, personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

(1-benzyl-3,6-dihydro-2H-pyridin-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-7H,4,8-11,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFFEGIUXFJRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=C1)CN)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701197895
Record name 1,2,5,6-Tetrahydro-1-(phenylmethyl)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

124257-63-2
Record name 1,2,5,6-Tetrahydro-1-(phenylmethyl)-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124257-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,5,6-Tetrahydro-1-(phenylmethyl)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanamine
Reactant of Route 2
(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanamine
Reactant of Route 3
(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanamine
Reactant of Route 4
(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanamine
Reactant of Route 5
(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanamine
Reactant of Route 6
(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanamine

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